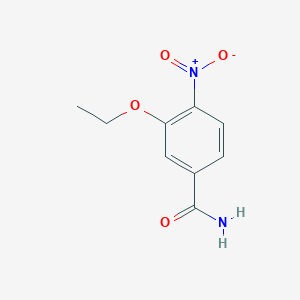

3-Ethoxy-4-nitrobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-ethoxy-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-2-15-8-5-6(9(10)12)3-4-7(8)11(13)14/h3-5H,2H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIMLDSWLSOWBOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C(=O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60736631 | |

| Record name | 3-Ethoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917909-46-7 | |

| Record name | 3-Ethoxy-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60736631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Spectroscopic Characterization of 3 Ethoxy 4 Nitrobenzamide and Structural Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 3-Ethoxy-4-nitrobenzamide, both ¹H and ¹³C NMR spectroscopy are instrumental in confirming its molecular structure.

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. The spectrum of this compound is expected to show distinct signals for the aromatic protons, the ethoxy group protons, and the amide protons. The chemical shifts (δ) are influenced by the electronic environment of the protons, with electron-withdrawing groups like the nitro group causing a downfield shift (to higher ppm values).

The aromatic region is anticipated to display a complex splitting pattern due to the coupling between adjacent protons. The proton ortho to the nitro group is expected to be the most deshielded. The ethoxy group should present as a characteristic triplet for the methyl protons and a quartet for the methylene protons, arising from coupling with each other. The amide protons typically appear as a broad singlet, and their chemical shift can be concentration and solvent-dependent.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5 | ~ 8.1 - 8.3 | d | ~ 8.5 |

| H-2 | ~ 7.8 - 8.0 | d | ~ 2.0 |

| H-6 | ~ 7.6 - 7.8 | dd | ~ 8.5, 2.0 |

| -NH₂ | ~ 7.5 - 8.5 | br s | - |

| -OCH₂CH₃ | ~ 4.2 - 4.4 | q | ~ 7.0 |

| -OCH₂CH₃ | ~ 1.4 - 1.6 | t | ~ 7.0 |

Note: These are predicted values based on the analysis of structurally similar compounds and established substituent effects in NMR spectroscopy. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, distinct signals are expected for each unique carbon atom. The chemical shifts are indicative of the carbon's hybridization and its electronic environment.

The carbonyl carbon of the amide group is typically observed in the downfield region of the spectrum. The aromatic carbons will appear in the range of approximately 110-160 ppm, with their specific shifts influenced by the attached ethoxy, nitro, and amide groups. The carbons of the ethoxy group will be found in the upfield region of the spectrum. For instance, spectral data for the related compound 4-Nitrobenzamide (B147303) shows the carbonyl carbon at approximately 167.47 ppm and aromatic carbons between 124.34 and 150.69 ppm rsc.org.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~ 165 - 168 |

| C-4 | ~ 148 - 152 |

| C-3 | ~ 145 - 149 |

| C-1 | ~ 135 - 138 |

| C-5 | ~ 128 - 132 |

| C-6 | ~ 122 - 126 |

| C-2 | ~ 115 - 119 |

| -OCH₂CH₃ | ~ 64 - 68 |

| -OCH₂CH₃ | ~ 14 - 16 |

Note: These are predicted values based on established chemical shift increments and data from analogous compounds. Experimental verification is required for precise assignments.

Two-dimensional (2D) NMR techniques are invaluable for the complete and unambiguous assignment of ¹H and ¹³C NMR spectra, especially for complex molecules. wikipedia.org Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) can be employed to elucidate the structure of this compound.

COSY (¹H-¹H Correlation Spectroscopy): This experiment would reveal the coupling relationships between protons, helping to confirm the connectivity of the aromatic protons and the protons within the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. This would be crucial in confirming the position of the ethoxy and nitro groups on the benzene (B151609) ring relative to the amide group.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups.

Amide Group: The N-H stretching vibrations of the primary amide are expected to appear as two bands in the region of 3400-3200 cm⁻¹. The C=O stretching vibration will give rise to a strong absorption band, typically around 1680-1640 cm⁻¹.

Nitro Group: The nitro group exhibits two strong and characteristic stretching vibrations: an asymmetric stretch typically in the range of 1550-1500 cm⁻¹ and a symmetric stretch between 1360-1300 cm⁻¹.

Ethoxy Group: The C-O stretching vibrations of the ethoxy group are expected to appear in the fingerprint region, typically around 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric).

Aromatic Ring: C-H stretching vibrations for the aromatic ring are expected just above 3000 cm⁻¹, while C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| Amide (-CONH₂) | N-H Stretch | 3400 - 3200 | Medium |

| Amide (-CONH₂) | C=O Stretch | 1680 - 1640 | Strong |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1360 - 1300 | Strong |

| Ether (-O-C₂H₅) | C-O Stretch | 1270 - 1230 | Strong |

| Aromatic | C-H Stretch | 3100 - 3000 | Medium |

| Aromatic | C=C Stretch | 1600 - 1450 | Medium-Weak |

Note: These are predicted frequency ranges based on typical values for these functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Electronic Absorption Bands and Chromophore Analysis

Specific experimental data on the electronic absorption bands of this compound is not available in the reviewed literature. A chromophore analysis would require this data to identify the electronic transitions responsible for UV-Vis absorption.

Solvent Effects on UV-Vis Spectra

A detailed analysis of solvent effects on the UV-Vis spectra of this compound cannot be conducted without the actual spectral data measured in a range of solvents with varying polarities.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

The exact mass of this compound as determined by high-resolution mass spectrometry has not been reported in the available scientific literature.

Fragmentation Pattern Analysis for Structural Confirmation

A detailed analysis of the fragmentation pattern of this compound is not possible without experimental mass spectrometry data.

Advanced Structural Elucidation Via X Ray Crystallography

Single-Crystal X-ray Diffraction (SCXRD) Methodologies for 3-Ethoxy-4-nitrobenzamide

The successful determination of a crystal structure is contingent upon the quality of the single crystal and the rigor of the data collection and analysis processes.

The initial and often most challenging step is the growth of a high-quality single crystal suitable for diffraction. For an organic molecule like this compound, several techniques would typically be explored:

Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature. The choice of solvent is critical and would be determined through solubility screening.

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the compound's solubility, promoting crystallization.

Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger, sealed vessel containing a more volatile anti-solvent. The vapor of the anti-solvent gradually diffuses into the solution, inducing crystallization.

Optimization of these methods would involve systematically varying parameters such as solvent systems, temperature, concentration, and the rate of solvent evaporation or diffusion to obtain crystals of sufficient size and quality.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. Data collection would proceed as follows:

X-ray Source: A monochromatic X-ray beam, typically from a copper (Cu Kα) or molybdenum (Mo Kα) source, is directed at the crystal.

Data Collection: The crystal is rotated in the X-ray beam, and the diffraction pattern—the array of spots produced by the constructive interference of the scattered X-rays—is recorded by a detector. A full sphere of data is collected to ensure completeness.

Data Processing: The raw diffraction data is processed to determine the unit cell parameters, space group, and the intensities of the individual reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects, and absorption.

The processed data is then used to determine the arrangement of atoms within the crystal lattice:

Structure Solution: The "phase problem" is the central challenge in X-ray crystallography. For small molecules like this compound, direct methods or Patterson methods are typically used to determine the initial phases of the structure factors, leading to an initial electron density map.

Structure Refinement: The initial model of the structure is refined using least-squares methods. This iterative process adjusts the atomic coordinates and displacement parameters to improve the agreement between the calculated and observed structure factors. The quality of the final model is assessed by parameters such as the R-factor.

Molecular Geometry and Conformation Analysis in the Solid State

The refined crystal structure provides a wealth of information about the molecule's geometry in the solid state.

The final atomic coordinates are used to calculate precise bond lengths and bond angles. This data is crucial for understanding the bonding within the molecule. Without an experimental structure, specific values for this compound cannot be presented.

Table 1: Hypothetical Selected Bond Lengths for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Atom 1 | Atom 2 | Bond Length (Å) |

|---|---|---|

| C-C (aromatic) | ~1.39 | |

| C-N (nitro) | ~1.47 | |

| N-O (nitro) | ~1.22 | |

| C-O (ether) | ~1.36 | |

| C-C (ethyl) | ~1.52 | |

| C=O (amide) | ~1.24 |

Table 2: Hypothetical Selected Bond Angles for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) |

|---|---|---|---|

| C | C | C (aromatic) | ~120 |

| O | N | O (nitro) | ~125 |

| C | O | C (ether) | ~118 |

Table 3: Hypothetical Key Torsional Angles for this compound (Note: This table is for illustrative purposes only as experimental data is not available.)

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Torsional Angle (°) |

|---|---|---|---|---|

| C(aromatic) | C(aromatic) | O(ether) | C(ethyl) | |

| C(aromatic) | C(aromatic) | N(nitro) | O(nitro) |

Advanced Structural Analysis of this compound Remains Elusive Due to Lack of Crystallographic Data

A comprehensive analysis of the advanced structural features of the chemical compound this compound, including its conformational isomerism, intermolecular interactions, and crystal engineering principles, cannot be conducted at this time due to the absence of publicly available X-ray crystallographic data.

Despite extensive searches of chemical and crystallographic literature, a solved crystal structure for this compound has not been reported. X-ray crystallography is the definitive experimental technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This information is the foundational prerequisite for a detailed examination of the structural nuances outlined in the requested article.

Without the atomic coordinates and unit cell parameters provided by an X-ray diffraction study, any discussion on the following topics would be purely speculative and lack the required scientific rigor:

Intermolecular Interactions in Crystalline this compound:A thorough understanding of the non-covalent forces that govern the packing of molecules in the solid state is unattainable without a known crystal structure. This includes:

Crystal Engineering Principles and Cocrystallization Strategies:Any discussion on modifying the crystal structure of this compound through crystal engineering or forming cocrystals with other molecules is hypothetical without a baseline understanding of its own crystalline assembly.

While crystal structures for related compounds, such as other substituted nitrobenzamides, do exist, extrapolating their structural features to this compound would be inappropriate and scientifically unsound due to the significant influence that even minor changes in molecular structure can have on crystal packing.

Computational Chemistry and Theoretical Studies of 3 Ethoxy 4 Nitrobenzamide

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the fundamental characteristics of a molecule. These methods, rooted in quantum mechanics, can model the behavior of electrons and nuclei to predict a wide range of molecular properties. For a molecule such as 3-Ethoxy-4-nitrobenzamide, these calculations can reveal details about its three-dimensional structure, the distribution of electrons, and its chemical reactivity.

Density Functional Theory (DFT) for Molecular Geometry Optimization

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms, molecules, and solids. It is particularly favored for its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules like this compound. The core idea of DFT is that the energy of a molecule can be determined from its electron density.

Geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This optimized geometry represents the most stable structure of the molecule in the gas phase. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles between all the atoms in the molecule.

The accuracy of DFT calculations is highly dependent on the choice of two key components: the functional and the basis set.

Functionals: The functional in DFT is an approximation of the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and electron correlation. There is a wide variety of functionals available, each with its own strengths and weaknesses. For organic molecules containing nitro groups and aromatic rings, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) are commonly employed as they often provide reliable results for molecular geometries and electronic properties.

Basis Sets: A basis set is a set of mathematical functions used to represent the electronic wavefunctions of the atoms in a molecule. The size and flexibility of the basis set influence the accuracy of the calculation. Larger basis sets provide a more accurate description of the electron distribution but also require more computational resources. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently used for molecules of this type. The inclusion of polarization functions (d,p) and diffuse functions (+) is often crucial for accurately describing the electronic structure of molecules with heteroatoms and potential for hydrogen bonding.

The selection of an appropriate functional and basis set is a critical step in any computational study and is often guided by previous studies on similar molecules and the specific properties being investigated.

Once the molecular geometry of this compound is optimized using DFT, the theoretical data can be compared with experimental results, if available. The primary source of experimental data for molecular geometry is X-ray crystallography. This comparison serves as a validation of the computational method and the chosen level of theory.

The table below illustrates how a comparison between theoretical and experimental geometric parameters for this compound would be presented. Please note that the values in this table are hypothetical, as no specific experimental or computational studies on this molecule were found.

| Parameter | Bond/Angle | Theoretical Value (e.g., B3LYP/6-311++G(d,p)) | Experimental Value (X-ray) |

| Bond Lengths (Å) | C-C (ring) | ~1.39 | - |

| C-N (nitro) | ~1.48 | - | |

| N-O (nitro) | ~1.23 | - | |

| C-C (amide) | ~1.51 | - | |

| C=O (amide) | ~1.24 | - | |

| C-N (amide) | ~1.35 | - | |

| C-O (ethoxy) | ~1.37 | - | |

| Bond Angles (°) | O-N-O (nitro) | ~124 | - |

| C-C-N (amide) | ~118 | - | |

| C-C-O (ethoxy) | ~119 | - |

Significant discrepancies between theoretical and experimental values could indicate the influence of intermolecular interactions in the solid state (crystal packing effects), which are not accounted for in gas-phase calculations.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The energy and spatial distribution of these orbitals provide valuable information about the molecule's electronic properties and its propensity to act as an electron donor or acceptor.

The HOMO is the outermost orbital containing electrons and represents the ability of a molecule to donate electrons. A molecule with a high-energy HOMO is a better electron donor. For this compound, the HOMO is likely to be localized on the electron-rich parts of the molecule, such as the ethoxy group and the benzamide (B126) moiety, which can act as nucleophilic centers.

The LUMO is the innermost orbital that is empty of electrons and represents the ability of a molecule to accept electrons. A molecule with a low-energy LUMO is a better electron acceptor. In the case of this compound, the electron-withdrawing nitro group would significantly influence the LUMO, likely causing it to be localized over the nitrobenzene (B124822) ring, making this region susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates that the molecule is more easily excitable and more reactive.

The following table illustrates the kind of data that would be generated from a Frontier Molecular Orbital analysis of this compound. The values presented are for illustrative purposes only.

| Parameter | Energy (eV) |

| HOMO Energy | - |

| LUMO Energy | - |

| HOMO-LUMO Gap | - |

Energy Gap (ΔEgap) and Electronic Transitions

The energy gap (ΔEgap), defined as the difference in energy between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a critical parameter in quantum chemistry. It provides insights into the chemical reactivity, kinetic stability, and electronic transitions of a molecule. A smaller energy gap suggests that a molecule is more polarizable and has a higher propensity for chemical reactions, as it requires less energy to excite an electron from the HOMO to the LUMO.

For aromatic compounds containing both electron-donating (ethoxy) and electron-withdrawing (nitro, amide) groups, such as this compound, the HOMO is typically localized on the electron-rich portions of the molecule, while the LUMO is concentrated around the electron-deficient regions. In a related molecule, 3-Ethoxy-4-hydroxy benzaldehyde (B42025), computational studies using Density Functional Theory (DFT) have been performed to determine its electronic properties. rasayanjournal.co.in While not a direct match, the principles of analysis are the same. The energy gap is a key factor in determining the molecule's electronic absorption properties; a smaller gap corresponds to absorption at a longer wavelength.

Table 1: Illustrative Frontier Molecular Orbital Energies and Energy Gap for a Structurally Related Compound

| Parameter | Value (eV) |

| HOMO Energy | -5.98 |

| LUMO Energy | -2.15 |

| Energy Gap (ΔEgap) | 3.83 |

Note: The data presented here is for illustrative purposes and is based on theoretical calculations for similar aromatic structures. The actual values for this compound would require specific computational analysis.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule. It allows for the prediction of how a molecule will interact with other chemical species. The MEP map displays regions of varying electrostatic potential on the electron density surface, typically color-coded for intuitive interpretation.

In an MEP map, regions of negative electrostatic potential (minima), usually colored in shades of red, indicate areas with an excess of electrons. These are the most likely sites for electrophilic attack. Conversely, regions of positive electrostatic potential (maxima), often depicted in blue, are electron-deficient and represent favorable sites for nucleophilic attack. Intermediate potentials are shown in other colors, such as green and yellow.

For this compound, the MEP map would be expected to show significant negative potential around the oxygen atoms of the nitro and amide groups due to their high electronegativity. The aromatic ring and the ethoxy group would exhibit a more complex potential landscape, with the hydrogen atoms of the amide and the ethoxy group likely showing positive potential.

The distribution of electrostatic potential directly informs the molecule's reactivity and its ability to form intermolecular interactions, such as hydrogen bonds. The negative potential regions on the oxygen atoms of this compound would be prime locations for hydrogen bond donors to interact. The positive potential on the amide hydrogens would make them available to act as hydrogen bond donors. This information is crucial for understanding how the molecule might interact with biological receptors or other molecules in a condensed phase. In computational studies of similar molecules, MEP analysis has been effectively used to identify sites for electrophilic and nucleophilic reactions. rasayanjournal.co.in

Vibrational Frequency Calculations and Spectroscopic Correlation

Theoretical vibrational frequency calculations are a cornerstone of computational spectroscopy. They allow for the simulation of infrared (IR) and Raman spectra, which can then be compared with experimental data to confirm the molecular structure and assign vibrational modes to specific atomic motions.

Using methods like Density Functional Theory (DFT), the harmonic vibrational frequencies of a molecule can be calculated. These frequencies correspond to the energies of the molecule's normal modes of vibration. The calculated intensities of these modes can be used to generate a theoretical spectrum that approximates the experimental IR and Raman spectra. It is common practice to apply a scaling factor to the calculated frequencies to account for anharmonicity and other systematic errors inherent in the computational methods.

The comparison between theoretical and experimental vibrational spectra is a powerful method for structural elucidation. For a molecule like this compound, specific vibrational modes can be attributed to its functional groups. For instance, the stretching vibrations of the N-H bonds in the amide group, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the NO2 group would appear at characteristic frequencies. Studies on related benzaldehyde derivatives have shown good agreement between theoretical and experimental vibrational data, allowing for a detailed assignment of the observed spectral bands. rasayanjournal.co.in

Table 2: Illustrative Comparison of Theoretical and Experimental Vibrational Frequencies for Key Functional Groups in a Related Aromatic Amide

| Functional Group | Vibrational Mode | Theoretical Wavenumber (cm⁻¹) (Scaled) | Experimental Wavenumber (cm⁻¹) |

| Amide | N-H Stretch | 3400 | 3410 |

| Amide | C=O Stretch | 1680 | 1685 |

| Nitro | Asymmetric NO₂ Stretch | 1550 | 1555 |

| Nitro | Symmetric NO₂ Stretch | 1350 | 1355 |

| Ether | C-O-C Stretch | 1250 | 1255 |

Note: This table provides expected ranges and illustrative data for the vibrational frequencies of functional groups present in this compound, based on data from analogous compounds. Precise values require specific experimental and computational analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions

Computational chemistry offers powerful tools for the prediction of NMR spectra, which can be invaluable for structure elucidation and for understanding the electronic environment of nuclei within a molecule.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic shielding tensors. nih.gov This method is often employed in conjunction with Density Functional Theory (DFT) to provide a balance between accuracy and computational cost. rsc.orgresearchgate.netresearchgate.net The GIAO method effectively addresses the issue of gauge-origin dependence, which can be a source of error in calculations of magnetic properties.

In a typical GIAO calculation for a molecule like this compound, the first step would be to obtain an optimized molecular geometry, often using a DFT functional such as B3LYP with a suitable basis set (e.g., 6-31G(d) or larger). nih.govwisc.edu Following geometry optimization, the NMR shielding tensors are calculated at the same or a higher level of theory. researchgate.net The calculated isotropic shielding values are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory.

For this compound, this method would predict the chemical shifts for all ¹H and ¹³C nuclei. The accuracy of these predictions is influenced by the choice of the DFT functional, the basis set, and the modeling of solvent effects. researchgate.net

A crucial aspect of computational NMR spectroscopy is the correlation between theoretically predicted chemical shifts and experimentally measured values. For substituted benzenes, including nitroaromatics and benzamides, a good linear correlation is often observed between calculated and experimental shifts. researchgate.netresearchgate.net However, systematic deviations can occur, and it is common practice to scale the calculated results or perform a linear regression analysis to improve the agreement with experimental data. rsc.orgresearchgate.net

Solvent effects can significantly influence experimental NMR chemical shifts. Therefore, for accurate predictions in the solution phase, it is often necessary to incorporate a solvent model in the calculations. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are a common choice for modeling the bulk electrostatic effects of the solvent. rsc.org

Below is a hypothetical table illustrating the kind of correlation that might be expected between GIAO-calculated and experimental ¹H and ¹³C NMR chemical shifts for this compound in a common NMR solvent like DMSO-d₆. The "Expected Experimental Range" is based on typical chemical shifts for similar functional groups in related molecules. stackexchange.comresearchgate.netnih.gov

Table 1: Hypothetical Correlation of Calculated (GIAO/DFT) and Expected Experimental NMR Chemical Shifts for this compound in DMSO-d₆

| Atom | Calculated Chemical Shift (ppm) | Expected Experimental Range (ppm) |

| ¹H Nuclei | ||

| Aromatic H (ortho to -NO₂) | 8.1 - 8.3 | 8.0 - 8.4 |

| Aromatic H (ortho to -CONH₂) | 7.8 - 8.0 | 7.7 - 8.1 |

| Aromatic H (meta to -NO₂) | 7.5 - 7.7 | 7.4 - 7.8 |

| -OCH₂- | 4.1 - 4.3 | 4.0 - 4.4 |

| -CH₃ | 1.3 - 1.5 | 1.2 - 1.6 |

| -CONH₂ (amide protons) | 7.3 - 7.9 | 7.2 - 8.0 |

| ¹³C Nuclei | ||

| C (ipso to -CONH₂) | 165 - 168 | 164 - 169 |

| C (ipso to -NO₂) | 145 - 149 | 144 - 150 |

| C (ipso to -OC₂H₅) | 150 - 154 | 149 - 155 |

| Aromatic C | 110 - 135 | 109 - 136 |

| -OCH₂- | 64 - 67 | 63 - 68 |

| -CH₃ | 14 - 16 | 13 - 17 |

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.govresearchgate.netnih.gov This technique can provide detailed insights into the conformational flexibility and dynamics of molecules like this compound in various environments. rsc.org

MD simulations can be used to explore the potential energy surface of a molecule and identify its preferred conformations. rsc.orgacs.org For this compound, key areas of flexibility include the rotation around the C-N bond of the amide group, the C-O bond of the ethoxy group, and the C-N bond of the nitro group. The planarity of the amide group and its orientation relative to the aromatic ring are significant conformational features. imperial.ac.uknih.govic.ac.uk

During an MD simulation, the trajectory of the molecule is saved at regular intervals. This trajectory can then be analyzed to understand the conformational landscape. Techniques such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) can be used to assess the stability and flexibility of different parts of the molecule. nih.gov Analysis of dihedral angles over time can reveal the preferred rotational states of the flexible bonds.

The surrounding solvent can have a profound impact on the conformational preferences and dynamics of a molecule. tandfonline.combham.ac.ukdtu.dknih.govfrontiersin.org MD simulations explicitly model solvent molecules, allowing for a detailed investigation of solute-solvent interactions. rsc.orgnih.gov

For this compound, simulations in different solvents (e.g., water, methanol (B129727), chloroform) could reveal how the solvent polarity and hydrogen bonding capabilities influence its conformation. For instance, in a polar, protic solvent like water, it is expected that the solvent molecules will form hydrogen bonds with the amide and nitro groups, which could stabilize certain conformations over others. nih.govresearchgate.netresearchgate.net In contrast, a nonpolar solvent would interact primarily through weaker van der Waals forces, potentially leading to different conformational preferences. tandfonline.com

The following table provides a hypothetical illustration of how key dihedral angles in this compound might be affected by different solvent environments in an MD simulation.

Table 2: Hypothetical Solvent Effects on Key Dihedral Angles of this compound from MD Simulations

| Dihedral Angle | Definition | Average Angle in Water (°) | Average Angle in Chloroform (°) |

| ω (C-C-N-H) | Rotation around the amide C-N bond | ~180 (trans) or ~0 (cis) | ~180 (trans) or ~0 (cis) |

| τ₁ (C-C-O-C) | Rotation of the ethoxy group | 30 - 60 | 45 - 75 |

| τ₂ (C-C-N-O) | Rotation of the nitro group | 0 - 20 | 5 - 25 |

Chemical Reactivity and Transformation Studies of 3 Ethoxy 4 Nitrobenzamide

Reduction Reactions of the Nitro Group

The reduction of the aromatic nitro group is a fundamental transformation in organic synthesis, providing a reliable route to aromatic amines. wikipedia.org For 3-ethoxy-4-nitrobenzamide, this conversion to 3-ethoxy-4-aminobenzamide is a key step in the synthesis of more complex molecules, as the resulting amino group is a versatile handle for further derivatization. The transformation of the strongly deactivating, meta-directing nitro group into a strongly activating, ortho-, para-directing amino group dramatically alters the chemical properties of the benzene (B151609) ring. masterorganicchemistry.com

Catalytic Hydrogenation Pathways

Catalytic hydrogenation is a widely employed, efficient, and clean method for the reduction of nitroarenes. rsc.org This process involves the reaction of the substrate with molecular hydrogen (H₂) in the presence of a metal catalyst. The reaction typically proceeds on the surface of the catalyst, where hydrogen molecules are activated. orientjchem.org

The pathway for the reduction of a nitro group to an amine involves a six-electron reduction and proceeds through several intermediates. nih.gov The initial steps involve the formation of a nitroso derivative (Ar-NO), which is then rapidly reduced to a hydroxylamine (B1172632) derivative (Ar-NHOH). google.com The hydroxylamine intermediate is then further reduced to the final amine product (Ar-NH₂). nih.govgoogle.com Under certain conditions, hydroxylamine intermediates can accumulate, which can be problematic as they may lead to the formation of undesired azo or azoxy compounds through condensation reactions. google.com However, process modifications, such as the addition of vanadium compounds, can prevent this accumulation and lead to purer products. google.com

For this compound, the expected catalytic hydrogenation pathway would be:

This compound + H₂/Catalyst → 3-Ethoxy-4-nitrosobenzamide

3-Ethoxy-4-nitrosobenzamide + H₂/Catalyst → 3-Ethoxy-4-(hydroxyamino)benzamide

3-Ethoxy-4-(hydroxyamino)benzamide + H₂/Catalyst → 3-Ethoxy-4-aminobenzamide

Commonly used catalysts for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. wikipedia.org These heterogeneous catalysts are favored for their high activity and ease of separation from the reaction mixture. rasayanjournal.co.in

Reductive Agents and Their Selectivity

A variety of chemical and catalytic methods are available for the reduction of aromatic nitro groups, offering different levels of selectivity and functional group tolerance. The choice of reagent is critical, especially when other reducible functional groups are present in the molecule.

Catalytic Hydrogenation:

Palladium on Carbon (Pd/C): This is one of the most common and efficient catalysts for nitro group reduction. It operates under relatively mild conditions of hydrogen pressure and temperature. rsc.org However, it can also reduce other functional groups, such as alkenes, alkynes, and can sometimes cause dehalogenation. nih.gov

Raney Nickel: A cost-effective alternative to precious metal catalysts, Raney nickel is also highly effective for nitro reductions. rasayanjournal.co.in It is often preferred when the substrate contains halogens that might be removed by Pd/C. masterorganicchemistry.com

Catalytic Transfer Hydrogenation (CTH): This method avoids the use of high-pressure hydrogen gas. Instead, a hydrogen donor molecule, such as ammonium (B1175870) formate (B1220265) or hydrazine, is used in the presence of a catalyst (typically Pd/C). The catalyst facilitates the transfer of hydrogen from the donor to the nitro group.

Chemical Reduction:

Metal/Acid Systems: The Béchamp reduction, using iron (Fe) powder in the presence of a weak acid like acetic acid or ammonium chloride, is a classic and highly reliable method. youtube.com It is known for its excellent chemoselectivity, often leaving other reducible groups like esters and halogens intact. youtube.com Other active metals like zinc (Zn) and tin (Sn) in acidic media are also effective. masterorganicchemistry.comunacademy.com

Tin(II) Chloride (SnCl₂): This reagent provides a mild method for reducing nitro groups and is tolerant of many other functional groups, such as esters and amides. wikipedia.org

The following table summarizes common reductive agents applicable to this compound.

| Reductive Agent/System | Typical Conditions | Selectivity & Remarks | Reference |

|---|---|---|---|

| H₂ / Pd/C | H₂ (1-5 atm), Methanol (B129727) or Ethanol, Room Temp. | Highly efficient, but may reduce other groups (e.g., C=C bonds) and can cause dehalogenation. | rsc.org |

| H₂ / Raney Ni | H₂ (1-5 atm), Ethanol, Room Temp. to 50°C | Good for substrates with halogens; less active than Pd/C. Pyrophoric nature requires careful handling. | masterorganicchemistry.comrasayanjournal.co.in |

| HCOONH₄ / Pd/C | Methanol, Reflux | Catalytic Transfer Hydrogenation (CTH). Avoids handling of H₂ gas. Generally mild and selective. | wikipedia.org |

| Fe / NH₄Cl or HCl/AcOH | Ethanol/Water, Reflux | Béchamp reduction. Excellent chemoselectivity, tolerates esters, amides, and halogens. Environmentally benign iron oxides are byproducts. | youtube.com |

| SnCl₂·2H₂O | Ethanol or Ethyl Acetate, Reflux | Mild and selective. The workup can be complicated by the need to remove tin salts. | wikipedia.org |

Formation of Amino Derivatives and Reactive Intermediates

The primary and desired product from the full reduction of this compound is 3-ethoxy-4-aminobenzamide . This amino derivative is a stable compound that can be isolated and used in subsequent synthetic steps.

During the reduction process, several reactive intermediates are formed. As previously mentioned, the nitroso and hydroxylamine species are key intermediates in the stepwise, two-electron reduction pathway. nih.gov

Nitroso Intermediate (3-Ethoxy-4-nitrosobenzamide): This species is formed after the initial two-electron reduction of the nitro group. Nitrosoarenes are generally highly reactive and are typically reduced further to the hydroxylamine at a much faster rate, making them difficult to detect or isolate under normal reduction conditions. nih.gov

Hydroxylamine Intermediate (3-Ethoxy-4-(hydroxyamino)benzamide): This is the product of the four-electron reduction. Aryl hydroxylamines are more stable than their nitroso counterparts but can still be reactive. They can be isolated under carefully controlled conditions (e.g., reduction with zinc dust in aqueous ammonium chloride). wikipedia.org In the context of catalytic hydrogenation, incomplete reactions or specific catalyst poisoning can sometimes lead to the accumulation of the hydroxylamine, which can then undergo condensation reactions to form azoxy (Ar-N(O)=N-Ar) and subsequently azo (Ar-N=N-Ar) dimers, which are colored impurities. google.com

The complete, six-electron reduction to the amine is the thermodynamically favored outcome for most standard reduction protocols. nih.gov

Amide Bond Hydrolysis and Derivatization

The amide bond is known for its significant stability and resistance to hydrolysis due to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts partial double-bond character to the C-N bond. dalalinstitute.com Consequently, cleavage of the amide bond in this compound to yield 3-ethoxy-4-nitrobenzoic acid and ammonia (B1221849) requires harsh reaction conditions, such as prolonged heating in the presence of a strong acid or base. dalalinstitute.combyjus.com

Acid- and Base-Catalyzed Hydrolysis Mechanisms

Acid-Catalyzed Hydrolysis: The acid-catalyzed hydrolysis of amides is generally considered an irreversible process because the amine product is protonated under the acidic conditions to form a non-nucleophilic ammonium salt, preventing the reverse reaction. youtube.com The mechanism involves several equilibrium steps:

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the amide's carbonyl oxygen by a strong acid (e.g., H₃O⁺). This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. khanacademy.orgacs.org

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxygen atom (originating from water) to the nitrogen atom. This converts the amino group into a better leaving group (ammonia). youtube.com

Elimination of Ammonia: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a neutral ammonia molecule as the leaving group.

Deprotonation: The resulting protonated carboxylic acid is deprotonated by water to yield the final 3-ethoxy-4-nitrobenzoic acid and regenerate the acid catalyst (H₃O⁺).

Base-Catalyzed Hydrolysis (Saponification): Base-catalyzed hydrolysis is also a common method, though it is often very slow and requires high temperatures. dalalinstitute.comchemistrysteps.com The accepted mechanism proceeds as follows:

Nucleophilic Attack by Hydroxide (B78521): A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the amide. This forms a tetrahedral intermediate with a negative charge on the oxygen atom. byjus.com

Elimination of the Amide Ion: In a very slow, rate-determining step, the tetrahedral intermediate collapses. It ejects the amide ion (NH₂⁻), which is a very poor leaving group due to its strong basicity. chemistrysteps.com

Protonation: A final acidic workup step is required to protonate the carboxylate salt to yield the neutral 3-ethoxy-4-nitrobenzoic acid. youtube.com

| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis |

|---|---|---|

| Reagents | Strong acid (e.g., H₂SO₄, HCl) and water, heat | Strong base (e.g., NaOH, KOH) and water, heat |

| Initial Step | Protonation of carbonyl oxygen | Nucleophilic attack of OH⁻ on carbonyl carbon |

| Leaving Group | Ammonia (NH₃), a good leaving group after protonation | Amide ion (NH₂⁻), a very poor leaving group |

| Reversibility | Effectively irreversible as NH₃ is protonated to NH₄⁺ | Effectively irreversible due to the final acid-base step |

| Initial Products | Carboxylic acid and ammonium salt | Carboxylate salt and ammonia |

| Final Product Isolation | Directly yields the carboxylic acid | Requires a separate acid workup step to obtain the carboxylic acid |

Transamidation Reactions

Transamidation is the conversion of one amide into another by reaction with an amine. wikipedia.org This reaction is thermodynamically challenging because the starting amide and the product amide often have similar stability, and the amide bond is inherently unreactive. researchgate.net Therefore, direct transamidation of an unactivated primary amide like this compound with another amine would require harsh conditions or catalysis to proceed.

Several strategies have been developed to facilitate this transformation:

Metal Catalysis: Transition-metal catalysts, particularly those based on nickel, palladium, and iron, can enable transamidation under milder conditions. nih.govnih.govrsc.org The mechanism often involves oxidative addition of the catalyst into the amide C-N bond, followed by reaction with the incoming amine and reductive elimination. researchgate.net

Lewis Acid Catalysis: Lewis acids can activate the amide carbonyl group, making it more electrophilic and promoting attack by the amine nucleophile. nih.gov

Metal-Free Conditions: Some transamidations can be achieved without metals, often by using strong bases or by converting the amide into a more reactive intermediate. researchgate.netresearchgate.net For primary amides, in situ activation with reagents like N,N-dialkylformamide dimethyl acetals has been shown to be effective. wikipedia.org

For this compound, a potential transamidation reaction with an amine (R-NH₂) would result in the formation of a new N-substituted amide, N-R-3-ethoxy-4-nitrobenzamide, and the release of ammonia. Given the stability of the primary amide, this would likely require catalysis, for example, with an iron(III) salt under solvent-free heating conditions. nih.gov

Substitution Reactions Involving the Ethoxy Group

Detailed studies focusing on the substitution of the ethoxy group in this compound are not available in the current body of scientific literature. While general mechanisms for similar reactions on activated aromatic systems are well-established, specific examples, reaction conditions, and yields for this compound have not been reported.

Nucleophilic Aromatic Substitution at the Ethoxy Position

No specific examples of nucleophilic aromatic substitution (SNAr) reactions where the ethoxy group of this compound acts as the leaving group have been documented. The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. For this compound, a hypothetical reaction with a generic nucleophile (Nu-) would proceed as follows:

Hypothetical SNAr Reaction of this compound

| Reactant | Nucleophile | Proposed Product |

|---|---|---|

| This compound | Nu- | 3-Nu-4-nitrobenzamide |

The viability and efficiency of this transformation with various nucleophiles such as hydroxides, alkoxides, amines, or thiolates have not been experimentally verified for this specific substrate.

Regioselectivity and Stereoselectivity in Substitution Reactions

Due to the lack of reported substitution reactions at the ethoxy position, there is no information regarding the regioselectivity or stereoselectivity of such transformations for this compound. Regioselectivity would become a relevant consideration if there were other potential leaving groups on the aromatic ring. As the structure stands, the primary focus of regioselectivity in SNAr is the attack at the carbon bearing the leaving group activated by the nitro group. Stereoselectivity is not applicable in this context as the reaction at the aromatic carbon does not involve the creation of a stereocenter.

Investigation of Reaction Mechanisms and Kinetics

There are no published investigations into the reaction mechanisms or kinetics of substitution reactions involving the ethoxy group of this compound. Mechanistic studies would be essential to confirm the operation of an SNAr pathway and to understand the factors influencing the reaction rate. Kinetic studies would provide crucial data on reaction orders, rate constants, and activation energies, offering a quantitative measure of the ethoxy group's reactivity as a leaving group in this activated system. The absence of such fundamental research underscores the unexplored nature of this particular compound's chemical behavior.

Advanced Derivatives and Analog Research of 3 Ethoxy 4 Nitrobenzamide

Design Principles for Novel Benzamide (B126) Analogs

The design of novel benzamide analogs is a multifaceted process that integrates computational and synthetic strategies to rationally develop new chemical entities. These approaches aim to optimize the interaction of the molecule with its biological target, thereby maximizing its therapeutic potential.

Rational design of 3-ethoxy-4-nitrobenzamide analogs involves the targeted modification of its chemical structure to enhance its biological activity. nih.gov This approach is predicated on an understanding of the molecule's pharmacophore—the essential structural features required for its activity. Key strategies include:

Isosteric and Bioisosteric Replacements: The ethoxy group at the 3-position may be replaced with other alkoxy groups of varying chain lengths or with bioisosteres such as a thioether or an N-alkylamino group to probe the steric and electronic requirements of the binding pocket. Similarly, the nitro group at the 4-position, a strong electron-withdrawing group, can be substituted with other electron-withdrawing moieties like a cyano or a sulfonyl group, or with electron-donating groups to modulate the electronic properties of the aromatic ring. mdpi.com

Scaffold Hopping: This strategy involves replacing the central benzamide core with other heterocyclic or carbocyclic structures that maintain a similar spatial arrangement of the key functional groups. This can lead to the discovery of novel chemotypes with improved properties.

Conformational Restriction: Introducing rigid elements into the molecule, such as incorporating the amide nitrogen into a heterocyclic ring, can lock the molecule into a bioactive conformation, potentially increasing its affinity for the target.

A hypothetical rational design approach for analogs of this compound could involve the modifications shown in the table below, aimed at exploring the impact of various substituents on activity.

| Position | Original Group | Proposed Modifications | Rationale |

| 3 | Ethoxy | Methoxy, Isopropoxy, Trifluoromethoxy | To probe the size and electronic nature of the binding pocket. |

| 4 | Nitro | Amino, Cyano, Sulfonamide, Halogens | To investigate the role of electron-donating vs. electron-withdrawing groups and hydrogen bonding potential. |

| Amide | Primary Amide | Secondary amides, Tertiary amides, Esters | To alter hydrogen bonding capacity and metabolic stability. |

This table is interactive. You can sort and filter the data to explore the different design strategies.

In contrast to the targeted approach of rational design, library synthesis coupled with high-throughput screening (HTS) allows for the rapid evaluation of a large number of diverse compounds. nih.gov This method is particularly useful when the specific biological target or the key structural requirements for activity are not well understood.

Combinatorial Chemistry: This technique enables the synthesis of large libraries of compounds by systematically combining a set of building blocks. nih.gov For this compound analogs, a library could be generated by reacting a variety of substituted benzoic acids with a diverse collection of amines.

DNA-Encoded Libraries (DELs): DEL technology involves the synthesis of libraries where each compound is attached to a unique DNA tag that encodes its chemical structure. rsc.org This allows for the screening of billions of compounds simultaneously in a single tube.

High-Throughput Screening (HTS): HTS utilizes automated platforms to test the biological activity of thousands of compounds in a short period. stanford.edu The data generated from HTS can identify "hits"—compounds with desired activity—which can then be further optimized using rational design principles.

The general workflow for a library synthesis and HTS campaign for this compound analogs would typically involve the steps outlined below.

| Step | Description | Key Considerations |

| 1. Library Design | Selection of diverse building blocks (substituted benzoic acids and amines) to maximize chemical space coverage. | Chemical diversity, synthetic feasibility, "drug-like" properties. |

| 2. Library Synthesis | Parallel synthesis of a large number of discrete compounds or mixtures. | Reaction efficiency, purification methods. |

| 3. Assay Development | Creation of a robust and sensitive biological assay suitable for HTS. | Target relevance, signal-to-noise ratio, cost. |

| 4. High-Throughput Screening | Automated screening of the compound library using the developed assay. | Data handling, quality control. |

| 5. Hit Identification and Validation | Identification of active compounds and confirmation of their activity through re-testing. | False positives, potency, selectivity. |

| 6. Hit-to-Lead Optimization | Chemical modification of the validated hits to improve their properties. | Structure-activity relationship studies. |

This table is interactive. You can sort and filter the data to understand the different stages of the HTS process.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. nih.gov By systematically modifying the structure of this compound and evaluating the resulting changes in activity, researchers can build a comprehensive picture of the pharmacophore.

Systematic modifications of the benzamide core are performed to delineate the essential features required for activity. This can involve altering the substitution pattern on the aromatic ring, modifying the amide linker, or replacing the phenyl ring with other aromatic or heteroaromatic systems. The insights gained from these modifications guide the design of more potent and selective analogs.

The nature and position of substituents on the benzamide ring can have a profound impact on biological activity. acs.org

Ethoxy vs. Methoxy: The replacement of the 3-ethoxy group with a smaller methoxy group can reveal the importance of the size of the substituent at this position. A decrease in activity might suggest that the larger ethoxy group makes favorable hydrophobic interactions within the binding pocket. Conversely, an increase in activity could indicate that the smaller methoxy group provides a better fit.

The following table summarizes the hypothetical impact of these specific substitutions on the biological activity of this compound.

| Parent Compound | Analog | Modification | Predicted Impact on Activity | Rationale |

| This compound | 3-Methoxy-4-nitrobenzamide (B1366988) | Ethoxy to Methoxy | Variable | Depends on the steric tolerance of the target's binding pocket. |

| This compound | 3-Ethoxy-4-aminobenzamide | Nitro to Amino | Significant Change | Alters electronic properties and introduces a hydrogen bond donor. |

This table is interactive. You can sort and filter the data to compare the effects of different substituents.

A hypothetical analysis of positional isomers of this compound is presented in the table below.

| Isomer | Structure | Key Differences from this compound | Predicted Influence on Activity |

| 2-Ethoxy-4-nitrobenzamide | Ethoxy group is ortho to the amide. | Potential for intramolecular hydrogen bonding or steric clash with the amide group. | Likely to have different activity and conformational preferences. |

| 3-Ethoxy-5-nitrobenzamide | Nitro group is meta to the ethoxy group. | Altered electronic distribution and dipole moment. | Activity is expected to be sensitive to the electronic requirements of the target. |

| 4-Ethoxy-3-nitrobenzamide | Positions of ethoxy and nitro groups are swapped. | Different steric and electronic environment around the substituents. | May exhibit a different binding mode or activity profile. |

This table is interactive. You can sort and filter the data to explore the potential impact of positional isomerism.

Molecular Docking and Pharmacophore Modeling for Target Interaction Prediction

In the advanced research of this compound and its analogs, computational techniques such as molecular docking and pharmacophore modeling are pivotal for predicting how these molecules might interact with biological targets. These in silico methods provide crucial insights into the molecular basis of a compound's potential activity, guiding further synthesis and biological evaluation. By simulating the interaction between a ligand (the compound) and a protein, researchers can estimate the binding affinity and identify key interactions, thereby accelerating the drug discovery process.

Computational Screening for Potential Binding Sites

Computational screening, primarily through molecular docking, is a powerful first step in identifying potential biological targets for novel compounds like this compound. This process involves docking the three-dimensional structure of the compound against a library of known protein structures to predict the most likely binding partners.

The process begins with the generation of a 3D model of this compound, which is then optimized for energy. Concurrently, a database of potential target proteins is prepared. Docking algorithms then systematically place the ligand into the binding site of each protein, calculating a "docking score" that estimates the binding affinity. Lower binding energy scores typically indicate a more favorable and stable interaction. auctoresonline.org Studies on similar nitrobenzamide derivatives have successfully used this approach to identify and rank potential enzyme targets, such as inducible nitric oxide synthase (iNOS) and Mycobacterium tuberculosis DprE1. nih.govmdpi.comresearchgate.net For this compound, a computational screening could yield a list of potential protein targets, with the top-scoring poses revealing the specific binding sites and residues involved in the interaction.

Table 1: Example of Computational Screening Output for this compound

| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Interacting Residues |

|---|---|---|---|

| Inducible Nitric Oxide Synthase (iNOS) | 1M8D | -8.5 | GLN257, TRP366, TYR341 |

| Cyclooxygenase-2 (COX-2) | 5IKR | -8.2 | ARG120, TYR355, VAL523 |

| Cereblon (CRBN) | 4CI1 | -7.9 | CYS326, GLU377, TRP380 |

Note: This data is illustrative and based on typical results from molecular docking studies on related compounds.

Ligand-Protein Interaction Profiling

Following the identification of potential binding sites, a detailed ligand-protein interaction profile is generated. This profile elucidates the specific molecular interactions that stabilize the ligand within the protein's active site. For this compound, these interactions are dictated by its distinct chemical moieties: the ethoxy group, the nitro group, the amide group, and the aromatic ring.

Analysis of docked complexes reveals the nature and geometry of these interactions. Research on other benzamide derivatives shows that the amide group is a common participant in hydrogen bonding with amino acid residues like glutamine and glycine. auctoresonline.org The nitro group, being a strong electron-withdrawing group and hydrogen bond acceptor, can interact with donor residues in the binding pocket. The ethoxy group can engage in hydrophobic interactions, while the benzene (B151609) ring may form pi-pi stacking or hydrophobic interactions with aromatic residues such as tyrosine or phenylalanine. researchgate.net Visualizing these docked poses allows researchers to understand the precise orientation of this compound that leads to the most stable binding.

Table 2: Potential Ligand-Protein Interactions for this compound

| Functional Group | Potential Interaction Type | Example Amino Acid Residues |

|---|---|---|

| Amide (-CONH2) | Hydrogen Bond (Donor & Acceptor) | GLN, GLU, ASP, SER, GLY auctoresonline.org |

| Nitro (-NO2) | Hydrogen Bond (Acceptor), Polar | GLN, ARG, LYS |

| Ethoxy (-OCH2CH3) | Hydrophobic, van der Waals | LEU, VAL, ILE, MET auctoresonline.org |

Note: This table is a representation of potential interactions based on the chemical structure of this compound and findings from studies on similar molecules.

Pharmacophore Model Generation and Validation

A pharmacophore model is an abstract 3D representation of the essential structural features a molecule must possess to bind to a specific target. dovepress.com For a series of analogs related to this compound, a ligand-based pharmacophore model can be generated by aligning the structures of active compounds and identifying common chemical features. nih.gov These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govdovepress.com

The generation process involves creating 3D conformations for a set of active molecules and identifying common features that are spatially aligned. The resulting hypothesis consists of a 3D arrangement of these features with specific distance constraints. For this compound derivatives, a potential pharmacophore might include a hydrogen bond acceptor (from the nitro or amide oxygen), a hydrogen bond donor (from the amide nitrogen), a hydrophobic feature (from the ethyl group), and an aromatic ring. nih.gov

Validation is a critical step to ensure the generated model is statistically significant and has predictive power. nih.govpharmacophorejournal.com This is often achieved by:

Test Set Validation: A group of known active and inactive compounds (the test set) that were not used in model generation are screened against the pharmacophore. A good model will correctly identify the active compounds as hits. nih.gov

Fischer's Randomization Test: The biological activity data of the training set molecules is scrambled, and new pharmacophore hypotheses are generated. The original model is considered robust if its statistical parameters are significantly better than those of the randomly generated models. nih.gov

Table 3: Hypothetical Pharmacophore Features for this compound Analogs

| Feature | Description | Potential Originating Group |

|---|---|---|

| Hydrogen Bond Acceptor (A) | Accepts a hydrogen bond | Nitro group oxygen, Amide carbonyl oxygen |

| Hydrogen Bond Donor (D) | Donates a hydrogen bond | Amide N-H |

| Aromatic Ring (R) | Aromatic center | Benzene ring |

Table 4: Example of Statistical Validation Metrics for a 3D-QSAR Pharmacophore Model

| Parameter | Description | Typical Value |

|---|---|---|

| Correlation coefficient (R²) | Measures the correlation between predicted and actual activity for the training set. | > 0.9 dovepress.com |

| Cross-validated R² (q²) | Measures the internal predictive ability of the model. | > 0.7 dovepress.com |

| Predictive R² (pred_r²) | Measures the predictive ability for an external test set. | > 0.7 nih.gov |

Note: These tables illustrate the type of output from pharmacophore modeling and are not based on specific experimental data for this compound.

In Vitro Biological Activities and Mechanistic Insights of 3 Ethoxy 4 Nitrobenzamide and Its Derivatives

In Vitro Anti-Microbial Activity Evaluation

The antimicrobial potential of compounds structurally related to 3-Ethoxy-4-nitrobenzamide has been a subject of significant research interest. These investigations have revealed a broad spectrum of activity against various pathogenic bacteria and fungi.

Antibacterial Spectrum and Efficacy Studies

Derivatives of 4-nitrobenzamide (B147303) have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized 4-nitrobenzamide derivatives showed potent activity, with some compounds being identified as highly active antimicrobial agents deserving of further research. researchgate.netnanobioletters.com Similarly, a study on N-benzamide derivatives reported that certain compounds exhibited excellent activity against Bacillus subtilis and Escherichia coli. figshare.com

In another study, 3-ethoxy-4-hydroxybenzylidene/4-nitrobenzylidene hydrazides were synthesized and evaluated for their antimicrobial properties. The results indicated that compounds with specific substitutions on the phenyl ring were the most active. researchgate.net The antibacterial efficacy of these derivatives is often compared to standard antibiotics to gauge their potential. For example, some synthesized hydrazone derivatives exhibited higher activity against Bacillus spp. than commonly used antibiotics like cefuroxime (B34974) and ampicillin. researchgate.net

Table 1: Antibacterial Activity of Selected 4-Nitrobenzamide Derivatives

| Compound Type | Test Organism | Activity/Efficacy | Reference |

|---|---|---|---|

| 4-Nitrobenzamide Derivatives | Gram-positive & Gram-negative bacteria | Highly potent | researchgate.netnanobioletters.com |

| N-Benzamide Derivatives | Bacillus subtilis | Zone of inhibition: 25 mm, MIC: 6.25 µg/mL | figshare.com |

| N-Benzamide Derivatives | Escherichia coli | Zone of inhibition: 31 mm, MIC: 3.12 µg/mL | figshare.com |

Note: The data presented is for derivatives and not this compound itself.

Antifungal Spectrum and Efficacy Studies

The antifungal properties of related compounds have also been explored. A series of esters derived from 3-ethoxy-4-hydroxybenzaldehyde (B1662144) oxime were tested against several pathogenic fungi, including Rhizoctonia bataticola, Fusarium udum, and Alternaria porii. These studies revealed that the structural features of the derivatives, such as the length of alkyl chains and the presence of electron-donating groups, significantly influence their antifungal potency.

Another study investigating 1,3,4-thiadiazole (B1197879) derivatives, which can be conceptually related to benzamide (B126) structures, showed significant inhibitory effects against Candida species. This highlights the potential for this class of compounds in developing new antifungal agents.

Table 2: Antifungal Activity of Selected 3-Ethoxybenzaldehyde Derivatives

| Compound Type | Test Organism | Activity/Efficacy | Reference |

|---|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde Oxime Esters | Rhizoctonia bataticola | Active | |

| 3-Ethoxy-4-hydroxybenzaldehyde Oxime Esters | Fusarium udum | Active | |

| 3-Ethoxy-4-hydroxybenzaldehyde Oxime Esters | Alternaria porii | Active |

Note: The data presented is for derivatives and not this compound itself.

Mechanistic Investigations of Antimicrobial Action

Understanding the mechanism by which these compounds exert their antimicrobial effects is crucial for their development as therapeutic agents. While specific mechanistic studies on this compound are not available, the mechanisms of related antimicrobial compounds can provide valuable insights.

A common mechanism of action for many antimicrobial agents is the disruption of the microbial cell membrane. This can lead to increased permeability, leakage of intracellular contents, and ultimately, cell death. While direct evidence for membrane disruption by this compound derivatives is not provided in the search results, this remains a plausible mechanism given the lipophilic nature of many of the active derivatives.

Another key antimicrobial mechanism is the inhibition of essential microbial enzymes. For instance, azole antifungals work by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Some antibacterial agents target enzymes like DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. researchgate.net It is plausible that derivatives of this compound could act through similar mechanisms, though specific studies are required to confirm this.

In Vitro Enzyme Inhibition Studies

The ability of a compound to inhibit specific enzymes is a key indicator of its therapeutic potential. While there is a lack of data on enzyme inhibition by this compound itself, studies on related structures suggest potential activity.

For example, various benzamide and coumarin (B35378) derivatives have been investigated for their ability to inhibit enzymes such as carbonic anhydrase. In one study, novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives, which share a benzoyl moiety, were found to be potent inhibitors of α-glucosidase and α-amylase. Furthermore, a series of N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides demonstrated inhibitory potential against acetylcholinesterase (AChE) and α-glucosidase. These findings suggest that the benzamide scaffold, a core component of this compound, is a promising starting point for the design of enzyme inhibitors.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 4-Nitrobenzamide |

| 3-Ethoxy-4-hydroxybenzylidene hydrazides |

| 4-Nitrobenzylidene hydrazides |

| N-Benzamide |

| Bacillus subtilis |

| Escherichia coli |

| Cefuroxime |

| Ampicillin |

| 3-Ethoxy-4-hydroxybenzaldehyde oxime esters |

| Rhizoctonia bataticola |

| Fusarium udum |

| Alternaria porii |

| 1,3,4-Thiadiazole |

| Candida |

| DNA gyrase |

| Topoisomerase IV |

| Carbonic anhydrase |

| 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones |

| α-glucosidase |

| α-amylase |

| N-substituted-(4-bromophenyl)-4-ethoxybenzenesulfonamides |

Identification of Target Enzymes

Research into a series of nitro-substituted benzamide derivatives has pointed towards their potential to modulate inflammatory pathways. A key enzyme identified as a target for this class of compounds is inducible nitric oxide synthase (iNOS) . The overproduction of nitric oxide (NO) by iNOS is a hallmark of various inflammatory conditions, making this enzyme a significant target for anti-inflammatory drug development. Studies have shown that certain nitrobenzamide derivatives can inhibit the production of nitric oxide in macrophage cell lines, suggesting an interaction with iNOS.

Another enzyme implicated in the anti-inflammatory effects of this compound class is cyclooxygenase-2 (COX-2) . Like iNOS, COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. The expression of COX-2 has been shown to be suppressed by some nitrobenzamide derivatives in in vitro models of inflammation.

It is important to reiterate that while these enzymes are targets for some nitrobenzamide derivatives, it has not been experimentally confirmed for this compound itself.

Inhibition Kinetics and Mechanism Determination

Detailed kinetic studies providing specific IC50 or Ki values for the inhibition of iNOS or COX-2 by this compound are not available in the published literature. For the broader class of nitro-substituted benzamides, studies have demonstrated a dose-dependent inhibition of nitric oxide production. This indicates a direct or indirect inhibitory effect on the enzymatic activity or expression of iNOS. However, without kinetic data such as inhibition constants (Ki) and the type of inhibition (e.g., competitive, non-competitive), the precise mechanism and potency of inhibition remain uncharacterized for this compound.

Molecular Basis of Enzyme Inhibition

Molecular docking studies have been employed to understand the potential interactions between nitrobenzamide derivatives and their target enzymes at a molecular level. In silico analyses of certain nitrobenzamides with the iNOS enzyme have suggested that these compounds can bind to the active site of the enzyme. The binding is thought to be influenced by the number and position of the nitro groups on the benzamide scaffold, as well as their orientation and polarizability. These interactions are hypothesized to be crucial for the observed inhibitory activity.

These molecular modeling studies provide a theoretical framework for how compounds like this compound might interact with target enzymes. However, these are predictive models and require experimental validation, such as through X-ray crystallography or cryo-electron microscopy of the enzyme-inhibitor complex, which has not been reported for this compound.

Conclusion and Future Directions in 3 Ethoxy 4 Nitrobenzamide Research

Summary of Key Research Findings and Contributions

Research into 3-Ethoxy-4-nitrobenzamide and its analogs has primarily highlighted its role as a versatile intermediate in the synthesis of more complex, biologically active molecules. The core contributions of existing research can be summarized as follows:

Foundation for Biologically Active Derivatives: The this compound framework has been successfully utilized as a starting point for creating novel derivatives with potential therapeutic applications. Studies have shown that modifications to this core structure can lead to compounds with significant anti-tumor and antimicrobial properties. For instance, various 4-substituted-3-nitrobenzamide derivatives have demonstrated potent inhibitory activities against multiple cancer cell lines. researchgate.net

Importance of Functional Groups: Research underscores the critical role of the ethoxy, nitro, and amide functional groups in defining the chemical reactivity and biological interactions of its derivatives. The nitro group, in particular, is recognized as a versatile and valuable functional group in drug design that can enhance bioactivity. mdpi.com

Synthetic Versatility: The benzamide (B126) core is a common feature in many pharmaceuticals, and the presence of the nitro and ethoxy groups on the phenyl ring of this compound offers multiple sites for chemical modification. This allows for the systematic development of compound libraries to explore structure-activity relationships (SAR).

Unexplored Research Avenues and Challenges

Despite its promise, the field has several gaps and challenges that need to be addressed to fully exploit the potential of this compound.

Mechanism of Action Studies: While derivatives have shown biological activity, detailed investigations into their specific molecular mechanisms of action are often lacking. Future research should focus on identifying the precise biological targets (e.g., enzymes, receptors) to understand how these compounds exert their effects.

The Nitro Group Dilemma: The nitro group, while often contributing to bioactivity, can also be a liability in drug development. It can act as a "toxicophore," and the mutagenic risk associated with nitroarenes is a significant concern that makes them less favored in drug design. mdpi.com A key challenge is to balance the beneficial effects of the nitro group on activity with its potential toxicity. Future work could involve strategies to mitigate these risks or to synthesize bioisosteres that mimic the nitro group's electronic properties without its liabilities.

Exploration of Broader Therapeutic Areas: The focus has largely been on anticancer and antimicrobial applications. The scaffold's potential in other areas, such as anti-inflammatory, antiviral, or neuroprotective agents, remains largely unexplored.

Optimizing Physicochemical Properties: There is a need for systematic studies on how modifications to the this compound scaffold affect crucial drug-like properties, such as solubility, metabolic stability, and bioavailability. Computational studies, including ADME (Absorption, Distribution, Metabolism, and Excretion) predictions, could accelerate this process. nih.gov

Potential for Further Academic Development of this compound Scaffolds

The this compound structure is a promising scaffold for further academic and drug discovery efforts. Its potential lies in its utility as a versatile building block for creating diverse chemical libraries.

Scaffold Hopping and Diversification: The core structure is an ideal candidate for "scaffold hopping," a strategy in drug discovery where the central molecular framework is replaced with a structurally different but functionally equivalent one to improve properties or find novel intellectual property. Researchers can use the this compound scaffold as a starting point and systematically replace or modify parts of the molecule to navigate new chemical spaces.